Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide
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Overview
Description
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom.
Preparation Methods
The synthesis of thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of 2-chloro-5-(methylsulfonyl)thiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its thiophene precursor.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Major products formed from these reactions include sulfone derivatives, reduced thiophenes, and substituted thiophenes .
Scientific Research Applications
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a kinase inhibitor.
Industry: The compound is used in the development of photoelectric materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Thiophene, 2-chloro-5-(methylsulfonyl)-, 1,1-dioxide can be compared with other thiophene derivatives such as:
Thiophene, 2-chloro-5-(methylsulfonyl)-: Lacks the 1,1-dioxide group, making it less oxidized.
Thiophene, 2,5-bis(methylsulfonyl)-, 1,1-dioxide: Contains an additional methylsulfonyl group, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and oxidation state, which confer distinct chemical and biological properties .
Properties
CAS No. |
357199-99-6 |
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Molecular Formula |
C5H5ClO4S2 |
Molecular Weight |
228.7 g/mol |
IUPAC Name |
2-chloro-5-methylsulfonylthiophene 1,1-dioxide |
InChI |
InChI=1S/C5H5ClO4S2/c1-11(7,8)5-3-2-4(6)12(5,9)10/h2-3H,1H3 |
InChI Key |
JKFDKZITXSAPMD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1(=O)=O)Cl |
Origin of Product |
United States |
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